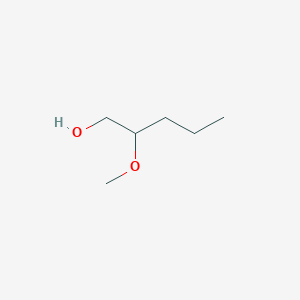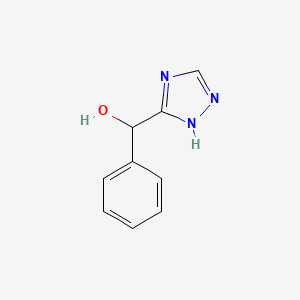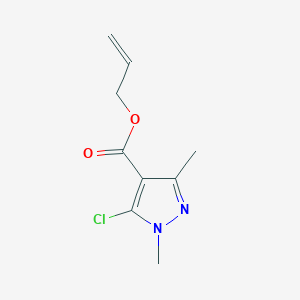
2-(3-Chloropropyl)pyridine hydrochloride
Overview
Description
“2-(3-Chloropropyl)pyridine hydrochloride” is a chemical compound with the empirical formula C8H11Cl2N . It has a molecular weight of 192.09 . This compound is often used in scientific research and industry.
Molecular Structure Analysis
The molecular structure of “2-(3-Chloropropyl)pyridine hydrochloride” consists of a pyridine ring with a 3-chloropropyl group attached . The pyridine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Scientific Research Applications
Synthesis and Chemistry
- 2-Arylhydrazono-3-oxopropanals react with hydroxylamine hydrochloride to yield oximes that can be cyclized into isoxazoles or converted into 2-arylhydrazono-3-oxonitriles on treatment with pyridine (Abdel-Khalik, Agamy, & Elnagdi, 2000). This showcases its role in the synthesis of chemical structures.
- Synthesis and in vitro nicotinic acetylcholine receptor (nAChR) binding of 10 pyridine-modified analogues of A-85380, with a halogen substituent on the 3-pyridyl fragment, demonstrate its utility in developing pharmacological probes and potential medications (Koren et al., 1998).
Application in Material Sciences
- The synthesis of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles using palladium acetate and pyridine, and their photophysical properties, indicate applications in material sciences and photonics (Mancilha et al., 2011).
Environmental Applications
- Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge (DBD) system reveals the potential of using this approach to treat nitrogen heterocyclic compounds in drinking water, highlighting its environmental significance (Li et al., 2017).
Biological and Medical Research
- The study of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which are fluorescent in solution at room temperature, suggests potential applications in biological imaging or as molecular probes (Mancilha et al., 2011).
Future Directions
“2-(3-Chloropropyl)pyridine hydrochloride” is used extensively in scientific research and industry. Piperidines, which are structurally similar, play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(3-Chloropropyl)pyridine hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(3-chloropropyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-6-3-5-8-4-1-2-7-10-8;/h1-2,4,7H,3,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMCEIJCNPSBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170806 | |
| Record name | Pyridine, 2-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropyl)pyridine hydrochloride | |
CAS RN |
17944-57-9 | |
| Record name | Pyridine, 2-(3-chloropropyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3379875.png)




![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B3379913.png)


![4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride](/img/structure/B3379952.png)



